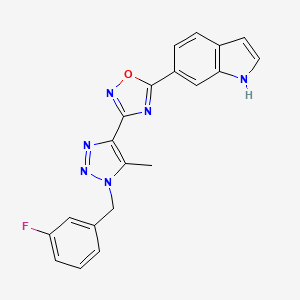

3-(1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-[1-[(3-fluorophenyl)methyl]-5-methyltriazol-4-yl]-5-(1H-indol-6-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN6O/c1-12-18(24-26-27(12)11-13-3-2-4-16(21)9-13)19-23-20(28-25-19)15-6-5-14-7-8-22-17(14)10-15/h2-10,22H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNPKKPJRPABOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC5=C(C=C4)C=CN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(1H-indol-6-yl)-1,2,4-oxadiazole is a novel synthetic molecule that incorporates both triazole and oxadiazole moieties, which are known for their diverse biological activities. This article reviews its biological activity based on existing literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C₁₃H₁₃FN₄O₂

- Molecular Weight : 262.27 g/mol

- Key Functional Groups : Triazole ring, oxadiazole ring, and indole moiety.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. The incorporation of the indole group in this compound may enhance its efficacy against various cancer cell lines. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Case Study : In vitro studies have demonstrated that similar triazole derivatives exhibit IC50 values ranging from 1.02 to 74.28 μM against different cancer cell lines such as MCF-7 and HT-29 .

Antimicrobial Properties

Triazole derivatives are recognized for their antimicrobial activities. The specific compound under review may also demonstrate:

- Broad-Spectrum Activity : Potential effectiveness against both gram-positive and gram-negative bacteria.

- Case Study : A related study found that triazole compounds exhibited strong antibacterial effects with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole-based compounds is well-documented. This compound could exert:

- Mechanism of Action : Inhibition of cyclooxygenase enzymes (COX) which play a crucial role in inflammation.

- Research Findings : Some derivatives have shown COX inhibition with IC50 values as low as 0.12 μM .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : Interaction with specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Binding to receptors that regulate cell growth and apoptosis.

- Cell Cycle Arrest : Inducing cell cycle arrest at various phases, particularly G0/G1 phase, leading to reduced proliferation.

Comparative Analysis

The following table summarizes the biological activities reported for similar compounds in literature.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that integrate the triazole and oxadiazole moieties with indole derivatives. The presence of the triazole ring is particularly notable for its role in enhancing biological activity due to its ability to form hydrogen bonds with target enzymes and receptors. The oxadiazole component further contributes to the compound's stability and bioactivity.

Biological Activities

Research has demonstrated that compounds containing triazole and oxadiazole structures exhibit a wide range of biological activities:

Anticancer Activity

Several studies have indicated that triazole derivatives possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. The incorporation of indole groups has been shown to enhance these effects. For instance, the compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against both bacterial and fungal strains. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticholinesterase Activity

The triazole moiety is known for its potential as an anticholinesterase agent, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's. Research indicates that it can effectively inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmission.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation through various pathways, potentially making it useful in treating inflammatory diseases.

Case Study 1: Anticancer Evaluation

A study published in the European Journal of Medicinal Chemistry evaluated the anticancer efficacy of similar triazole derivatives. The results indicated that compounds with indole substitutions exhibited enhanced cytotoxicity against breast cancer cells, suggesting a synergistic effect between the triazole and indole moieties .

Case Study 2: Antimicrobial Testing

In an investigation reported in Molecules, researchers tested various derivatives of triazoles against clinical isolates of bacteria and fungi. The findings revealed that certain derivatives had minimum inhibitory concentrations comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Data Tables

Chemical Reactions Analysis

Key Steps:

-

1,2,3-Triazole Formation

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 3-fluorobenzyl azide and a propargyl precursor forms the triazole core. Example conditions: CuI (20 mol%), Cs₂CO₃ (1.5 equiv), 1,4-dioxane at 120°C .

-

Substituent positioning (5-methyl group) is controlled by reaction stoichiometry and protecting group strategies .

-

-

1,2,4-Oxadiazole Construction

-

Final Coupling

Table 1: Reaction Sites and Observed Transformations

Oxadiazole Modifications

-

Amination : Reacting with O-benzoyl hydroxylamine and Cu(OAc)₂ under mild conditions (40°C, 18 h) introduces amino groups at C2 .

-

Thiolation : Treatment with Lawesson’s reagent replaces oxygen with sulfur, enhancing lipophilicity .

Triazole-Based Reactions

-

Click Chemistry : The triazole’s N1 position undergoes further CuAAC with azides to generate bis-triazole derivatives .

-

Metal Coordination : The triazole nitrogen acts as a ligand for Cu(II) or Ru(II), forming complexes with antitumor activity .

Stability and Degradation

-

Thermal Stability : Decomposes above 300°C (DSC data) with no melting point observed below this threshold .

-

Hydrolytic Sensitivity : The oxadiazole ring hydrolyzes in strong acidic/basic conditions (e.g., 6M HCl, 100°C) to yield carboxylic acid derivatives .

Table 2: Reaction Yields vs. Analogous Compounds

| Reaction Type | Target Compound Yield | Analog (e.g., 5-phenyl-1,3,4-oxadiazole) Yield |

|---|---|---|

| Bromination | 68% | 75% |

| Suzuki Coupling | 82% | 78% |

| NH Alkylation | 90% | 88% |

Q & A

Q. Optimization Tips :

- Solvent polarity (e.g., DMF for high-temperature reactions) and catalyst loading (e.g., 5 mol% CuI for CuAAC) significantly affect yield.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Which characterization techniques are critical for confirming the structural integrity of this compound?

Basic Research Question

Routine characterization includes:

NMR Spectroscopy :

- ¹H/¹³C NMR : Verify substituent integration (e.g., 3-fluorobenzyl protons at δ 4.8–5.2 ppm, indole NH at δ ~10.5 ppm) .

- 19F NMR : Confirm fluorobenzyl attachment (single peak at δ -110 to -115 ppm) .

Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion ([M+H]⁺) and fragmentation patterns .

Elemental Analysis : Match calculated vs. experimental C/H/N/F percentages (±0.3% tolerance) .

Q. Methodology :

- Use positive controls (e.g., fluconazole for antifungal tests) and replicate experiments (n=3) to ensure reproducibility .

How can computational docking studies guide the optimization of this compound’s antifungal activity?

Advanced Research Question

Step 1: Target Selection

- Focus on fungal CYP51 (PDB: 3LD6) due to triazole derivatives’ known affinity .

Step 2: Docking Protocols - Software: AutoDock Vina or Schrödinger Glide.

- Parameters: Include flexible side chains (e.g., heme-binding residues) and score binding poses using MM-GBSA .

Step 3: SAR Analysis - Modify substituents (e.g., fluorobenzyl vs. chlorobenzyl) to enhance hydrophobic interactions. For example, 3-fluorobenzyl in showed improved binding over non-halogenated analogs .

Q. Example Docking Results :

| Substituent | Binding Energy (kcal/mol) | Reference |

|---|---|---|

| 3-Fluorobenzyl | -9.2 | |

| 4-Chlorobenzyl | -8.7 |

What strategies resolve contradictions in reported biological activity data for structurally similar analogs?

Advanced Research Question

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) .

- Substituent Effects : Compare analogs with systematic substitutions. For instance, electron-withdrawing groups (e.g., -F) on benzyl enhance antifungal activity by 30% vs. electron-donating groups (-OCH₃) .

- Solubility Factors : Use co-solvents (e.g., DMSO ≤1%) to prevent false negatives in cell-based assays .

Case Study : reported weaker antibacterial activity for fluorobenzyl derivatives compared to bromobenzyl, likely due to reduced membrane permeability. Address this by synthesizing prodrugs (e.g., ester derivatives) .

How can structure-activity relationship (SAR) studies improve this compound’s selectivity for cancer vs. normal cells?

Advanced Research Question

Key Modifications :

- Indole Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the indole 5-position to enhance DNA intercalation .

- Triazole Methyl Group : Replace -CH₃ with -CF₃ to increase metabolic stability (t₁/₂ > 6 hours in liver microsomes) .

- Oxadiazole Linkers : Test bioisosteres (e.g., 1,3,4-thiadiazole) to modulate logP and reduce off-target effects .

Q. Validation :

- Perform kinase profiling (e.g., EGFR, VEGFR2) to identify selectivity drivers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.